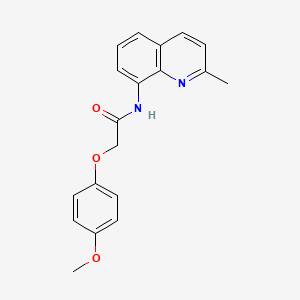
5-(3-fluoro-4-methylphenyl)-N-(4-fluorophenyl)-1,2-oxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-fluoro-4-methylphenyl)-N-(4-fluorophenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole carboxamides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluoro-4-methylphenyl)-N-(4-fluorophenyl)-1,2-oxazole-3-carboxamide typically involves the reaction of 3-fluoro-4-methylphenyl isocyanate with 4-fluorophenyl oxazole-3-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-fluoro-4-methylphenyl)-N-(4-fluorophenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced compounds.
Aplicaciones Científicas De Investigación
5-(3-fluoro-4-methylphenyl)-N-(4-fluorophenyl)-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition or protein binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-(3-fluoro-4-methylphenyl)-N-(4-fluorophenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are often studied using techniques such as molecular docking and biochemical assays.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-3-(4-fluorophenyl)butanoic acid: A compound with similar fluorine-containing phenyl groups.
(4-Fluorophenyl)(phenyl)methanone: Another fluorine-containing compound with different functional groups.
Uniqueness
5-(3-fluoro-4-methylphenyl)-N-(4-fluorophenyl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of fluorine atoms, oxazole ring, and carboxamide group
Propiedades
Fórmula molecular |
C17H12F2N2O2 |
|---|---|
Peso molecular |
314.29 g/mol |
Nombre IUPAC |
5-(3-fluoro-4-methylphenyl)-N-(4-fluorophenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H12F2N2O2/c1-10-2-3-11(8-14(10)19)16-9-15(21-23-16)17(22)20-13-6-4-12(18)5-7-13/h2-9H,1H3,(H,20,22) |
Clave InChI |
SWOOYYNFMIDTRY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-chlorobenzyl)sulfonyl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]piperidine-4-carboxamide](/img/structure/B11337212.png)
![1-(4-{2-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)propan-1-one](/img/structure/B11337216.png)
![N-(3,5-dimethylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337222.png)
![5-bromo-3-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11337230.png)

![N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-methylbenzamide](/img/structure/B11337242.png)
![N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11337248.png)
![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B11337251.png)
![N-[4-(benzyloxy)phenyl]-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337254.png)
![4-[(2-fluorobenzyl)sulfanyl]-1-propyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11337258.png)
![2-(4-bromophenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11337266.png)
![2-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11337271.png)
![6-(Furan-2-yl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11337272.png)
![N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B11337286.png)
